Guanidina

Descripción general

Descripción

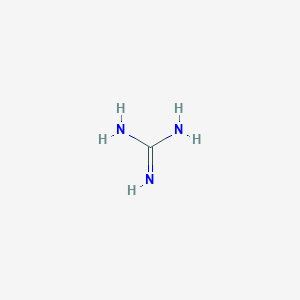

La guanidina es una base orgánica fuerte con la fórmula química CH₅N₃. Es un sólido incoloro que se disuelve en solventes polares y es conocido por su alta basicidad. La this compound se encuentra en la orina como un producto normal del metabolismo de las proteínas y se utiliza en la producción de plásticos y explosivos . Fue aislada por primera vez en 1861 por Adolph Strecker mediante la degradación oxidativa de la guanina .

Mecanismo De Acción

La guanidina ejerce sus efectos al aumentar la liberación de acetilcolina después de un impulso nervioso. También ralentiza las tasas de despolarización y repolarización de las membranas de las células musculares . La this compound y sus análogos alquílicos estimulan presinápticamente la unión neuromuscular al inhibir los canales de potasio regulados por voltaje, lo que lleva a una liberación mejorada de acetilcolina en la hendidura sináptica .

Aplicaciones Científicas De Investigación

La guanidina es un compuesto versátil con numerosas aplicaciones en la investigación científica:

Análisis Bioquímico

Biochemical Properties

Guanidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving various biochemical processes .

Cellular Effects

Guanidine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Guanidine is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guanidine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Guanidine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Guanidine is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Guanidine is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Guanidine and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Descomposición Térmica de Tiocianato de Amonio: La guanidina se puede sintetizar mediante la suave descomposición térmica de tiocianato de amonio seco a 180-190 °C en condiciones anhidras[ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]

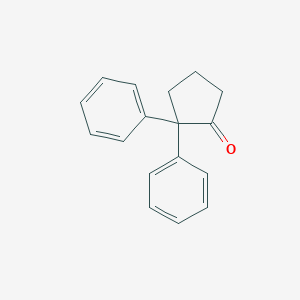

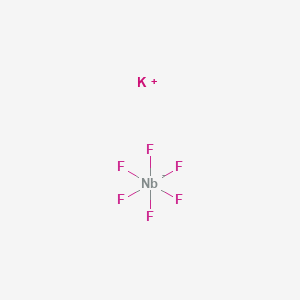

Reacción de Diciandiamida con Sales de Amonio: Esta ruta comercial implica un proceso de dos pasos que comienza con la reacción de diciandiamida con sales de amonio para formar sales de guanidinio, que luego se tratan con una base como el metóxido de sodio.

Métodos de Producción Industrial

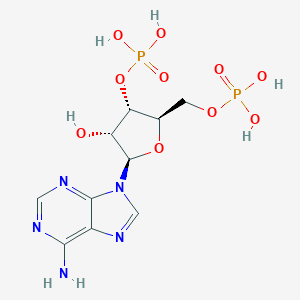

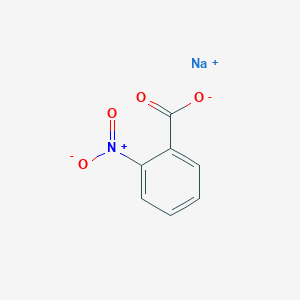

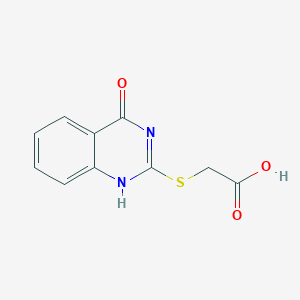

Las sales de this compound, como el nitrato, el clorhidrato, el carbonato y el sulfato de this compound, son sólidos cristalinos estables que se producen industrialmente mediante la fusión de sales de amonio con urea o a partir de residuos de la producción de urea {_svg_3}.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: La guanidina puede sufrir reacciones de oxidación para formar varios productos.

Reducción: Se puede reducir bajo condiciones específicas.

Sustitución: La this compound participa en reacciones de sustitución, particularmente sustituciones nucleofílicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

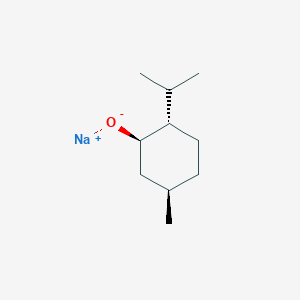

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en reacciones de sustitución.

Productos Principales

Oxidación: La oxidación de la this compound puede conducir a la formación de urea y otros compuestos que contienen nitrógeno.

Reducción: La reducción puede producir aminas y otras especies de nitrógeno reducidas.

Sustitución: Las reacciones de sustitución pueden producir varios derivados de this compound, incluyendo guanidinas alquiladas y acílicas.

Comparación Con Compuestos Similares

Compuestos Similares

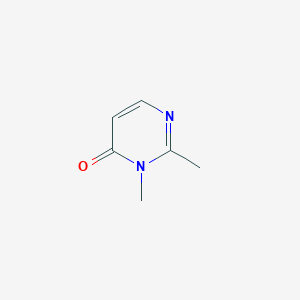

Urea: Similar en estructura pero menos básica que la guanidina.

Tiourea: Contiene azufre en lugar de oxígeno, se utiliza en aplicaciones sintéticas similares.

Biguanida: Contiene dos unidades de this compound, se utiliza en productos farmacéuticos.

Unicidad

La this compound es única debido a su alta basicidad y su capacidad para formar sales de guanidinio estables. Su versatilidad para formar enlaces de hidrógeno y su planaridad la convierten en un grupo funcional valioso tanto en las ciencias biológicas como en las químicas .

Propiedades

IUPAC Name |

guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3 | |

| Record name | Guanidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133216-37-2, Array | |

| Record name | Guanidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023117 | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,840 mg/L at 25 °C, 829 mg/mL | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deliquescent crystalline mass | |

CAS No. |

113-00-8, 50-01-1 | |

| Record name | Guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C, 182.3 °C | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

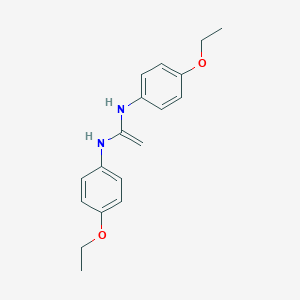

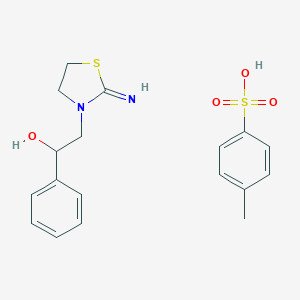

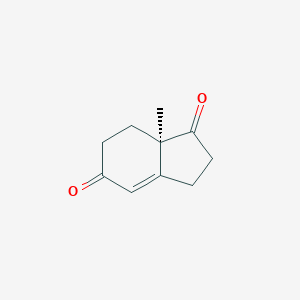

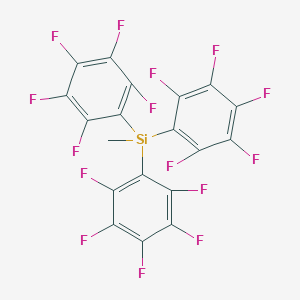

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The interaction mechanism depends on the specific guanidine derivative and its target. For instance, certain N'-substituted N-acylguanidines act as ligands for G-protein-coupled receptors (GPCRs) []. This binding interaction is influenced by the strength and number of intermolecular interactions with the receptor, impacting downstream signaling pathways. In another example, the antimicrobial agent isopropoxy benzene guanidine (IBG) disrupts bacterial membranes by binding to phosphatidylglycerol and cardiolipin []. This interaction leads to membrane damage, dissipation of proton motive force, and ultimately bacterial cell death.

A: Guanidine (CH5N3) is a strong organic base with a molecular weight of 59.07 g/mol. It exists as colorless crystals that are soluble in polar solvents like water. Spectroscopically, guanidine exhibits characteristic peaks in NMR and IR, with the guanidinium ion showing a symmetrical structure in solution [].

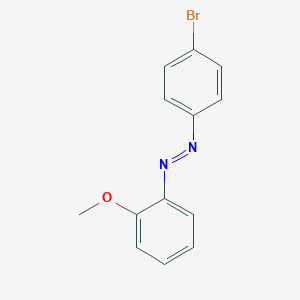

A: Structural modifications significantly impact the biological and chemical properties of guanidine derivatives. For example, replacing the carboxylic acid group in creatine with a polar or apolar group alters its inhibitory activity against human creatine kinase isoenzymes. Compounds with apolar aromatic moieties exhibited higher potency and selectivity for muscle- or brain-type creatine kinases []. In another instance, the length of the alkyl chain in oligoguanidine polymers influences their biocidal activity and biocompatibility. Longer alkyl chains generally increase biocidal activity against bacteria but also enhance hemolytic activity, indicating potential toxicity [].

A: Yes, computational methods like DFT calculations and molecular docking have been employed to study guanidine derivatives. For example, DFT calculations were used to analyze the structural properties of sulfa guanidine azo derivatives in aqueous solutions to understand their corrosion inhibition mechanism on nickel []. In another study, molecular docking simulations helped identify potent groove-binding ligands, such as triarylpyridines and triarylpyrimidines, targeting G-quadruplex DNA [].

A: Various analytical methods are utilized to characterize and quantify guanidine derivatives. Nuclear magnetic resonance (NMR) spectroscopy is widely employed to elucidate their structure and conformational preferences [, , ]. Liquid chromatography (LC) coupled with mass spectrometry (MS) allows for the separation and identification of guanidine compounds in complex mixtures, such as plasma []. Other techniques include UV/Vis spectroscopy to study binding interactions [, ], and isothermal titration calorimetry to investigate thermodynamic parameters of interactions [].

A: The environmental impact of guanidine compounds varies depending on their structure and application. While some derivatives, like polyhexamethylene guanidine hydrochloride (PHGH), are considered environmentally acceptable for fire extinguishing in natural ecosystems [], their potential toxicity to aquatic organisms necessitates careful consideration []. Studies on the biodegradability and ecotoxicological effects of specific guanidine compounds are crucial for developing sustainable usage and disposal strategies.

A: Guanidine has a rich history in chemical and biological research. The discovery of naturally occurring guanidine compounds like arginine and creatine spurred interest in their biological roles and potential therapeutic applications []. Research on guanidine derivatives has led to significant advances in areas like antihypertensive drugs (e.g., guanethidine) [], antimicrobial agents (e.g., polyhexamethylene biguanide) [], and therapies for neuromuscular diseases []. Ongoing research continues to explore the diverse properties and potential of guanidine derivatives across various disciplines.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.